molecular formula C17H14N2O5 B6144599 4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 847744-17-6

4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

Cat. No.: B6144599
CAS No.: 847744-17-6
M. Wt: 326.30 g/mol
InChI Key: VYRSDMYXIBQWTJ-UHFFFAOYSA-N
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Description

4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of anthranilic acid with various aldehydes to form quinazolinone intermediates, which are then further functionalized .

Industrial Production Methods

These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield reduced quinazoline derivatives .

Scientific Research Applications

4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .

Biological Activity

The compound 4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H12N2O4
  • Molecular Weight : 248.25 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were synthesized and evaluated for their anti-proliferative activities against various tumor cell lines. Notably, compounds similar to our target compound exhibited significant inhibition of cell proliferation in lines such as A549 (lung cancer) and SW480 (colon cancer) with IC50 values in the nanomolar range .

Table 1: Anticancer Activity of Related Quinazoline Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
2aA5495.06EGFR inhibition
3aSW48010.25Akt/Erk pathway inhibition
3cA43115.50Apoptosis induction

The mechanisms through which these compounds exert their effects include:

  • EGFR Inhibition : Some derivatives have been shown to bind to the epidermal growth factor receptor (EGFR), disrupting its activation and downstream signaling pathways critical for tumor growth and survival.
  • Induction of Apoptosis : Certain compounds promote programmed cell death in cancer cells by activating apoptotic pathways.

Other Biological Activities

In addition to anticancer properties, quinazoline derivatives have demonstrated:

  • Antimicrobial Activity : The presence of the furan moiety in related compounds has been associated with enhanced antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory activities, potentially beneficial in treating inflammatory diseases.

Study on Anticancer Activity

A study conducted on a series of quinazoline derivatives showed that specific modifications to the core structure significantly enhanced their anticancer efficacy. For example, substituents at the 4-position were found to improve binding affinity to EGFR and increase cytotoxicity against resistant cancer cell lines .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of these compounds indicates that they exhibit favorable absorption and distribution characteristics. Toxicological assessments have shown low toxicity profiles in animal models, suggesting potential for further development as therapeutic agents.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-14-7-8-17(16(22)23)18(10-11-4-3-9-24-11)15(21)12-5-1-2-6-13(12)19(14)17/h1-6,9H,7-8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSDMYXIBQWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C(=O)C3=CC=CC=C3N2C1=O)CC4=CC=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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